molecular formula C20H15BrN2O2 B11515298 (5-bromo-1-benzofuran-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(5-bromo-1-benzofuran-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11515298
M. Wt: 395.2 g/mol
InChI Key: IWFLOYYMFWLCPM-UHFFFAOYSA-N
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Description

The compound (5-bromo-1-benzofuran-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic molecule that combines a brominated benzofuran moiety with a beta-carboline structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1-benzofuran-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves the following steps:

    Bromination of Benzofuran: The starting material, benzofuran, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-1-benzofuran.

    Formation of Beta-Carboline: The beta-carboline moiety is synthesized through a Pictet-Spengler reaction, where tryptamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the brominated benzofuran with the beta-carboline derivative using a suitable coupling reagent, such as a palladium catalyst, to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone, converting it to an alcohol.

    Substitution: The bromine atom in the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

    Drug Development: Research into the compound’s pharmacological properties may lead to the development of new therapeutic agents targeting specific diseases.

Industry

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of (5-bromo-1-benzofuran-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone depends on its specific application. Generally, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-bromo-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of the beta-carboline moiety.

    1-(5-bromo-1-benzofuran-2-yl)ethanone: A simpler structure with an ethanone group.

    7-bromo-1-benzofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the methanone.

Uniqueness

The combination of the brominated benzofuran and beta-carboline moieties in (5-bromo-1-benzofuran-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone provides a unique structural framework that can exhibit distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C20H15BrN2O2

Molecular Weight

395.2 g/mol

IUPAC Name

(5-bromo-1-benzofuran-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C20H15BrN2O2/c21-13-5-6-18-12(9-13)10-19(25-18)20(24)23-8-7-15-14-3-1-2-4-16(14)22-17(15)11-23/h1-6,9-10,22H,7-8,11H2

InChI Key

IWFLOYYMFWLCPM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC5=C(O4)C=CC(=C5)Br

Origin of Product

United States

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